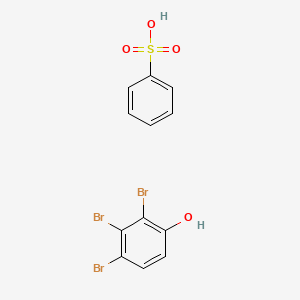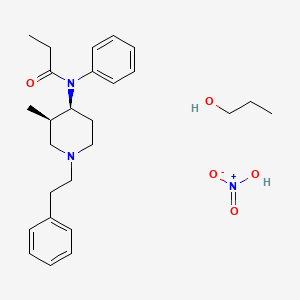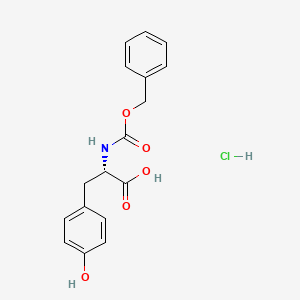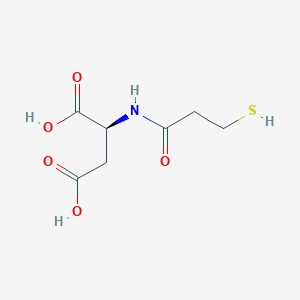![molecular formula C48H48I2O20 B14490294 Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate CAS No. 64521-00-2](/img/structure/B14490294.png)
Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate is a synthetic organic compound characterized by its complex structure, which includes multiple methoxy, iodo, and benzodioxole groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This might involve the use of starting materials such as trimethoxybenzene derivatives and iodinated compounds.
Functional group modifications: Introduction of methoxy, iodo, and benzodioxole groups through various organic reactions such as electrophilic aromatic substitution, nucleophilic substitution, and cyclization reactions.
Final assembly: Coupling reactions to link different parts of the molecule, possibly using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the iodo groups, potentially converting them to hydrogen or other substituents.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to deiodinated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Researchers might use the compound to study the mechanisms of various organic reactions.
Biology and Medicine
Potential therapeutic applications: The compound might be investigated for its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Biochemical studies: It could be used in studies to understand its interaction with biological molecules and pathways.
Industry
Material science: The compound might find applications in the development of new materials with specific properties.
Pharmaceutical industry: It could be a precursor or intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of multiple functional groups suggests potential for diverse interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate: A simpler analog with fewer functional groups.
2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxole: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate lies in its highly complex structure, which includes multiple functional groups and aromatic rings
Propriétés
Numéro CAS |
64521-00-2 |
|---|---|
Formule moléculaire |
C48H48I2O20 |
Poids moléculaire |
1198.7 g/mol |
Nom IUPAC |
dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate |
InChI |
InChI=1S/C48H48I2O20/c1-57-35-11-23(37(49)41(61-5)39(35)59-3)17-47(43(53)63-7,44(54)64-8)19-29(51)27-15-33-31(67-21-69-33)13-25(27)26-14-32-34(70-22-68-32)16-28(26)30(52)20-48(45(55)65-9,46(56)66-10)18-24-12-36(58-2)40(60-4)42(62-6)38(24)50/h11-16H,17-22H2,1-10H3 |
Clé InChI |
KDCTWHWBIXSTQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)CC(CC(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4C(=O)CC(CC6=CC(=C(C(=C6I)OC)OC)OC)(C(=O)OC)C(=O)OC)OCO5)OCO3)(C(=O)OC)C(=O)OC)I)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


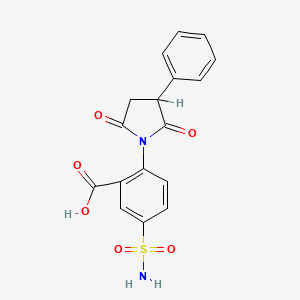
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
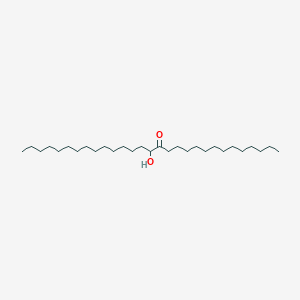
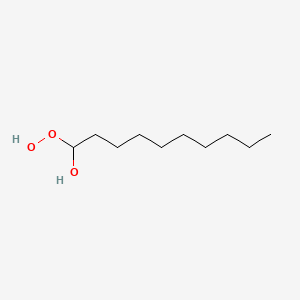
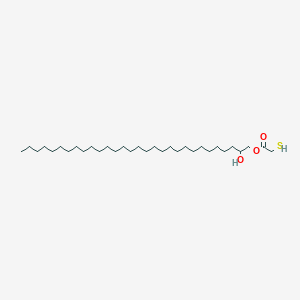
![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
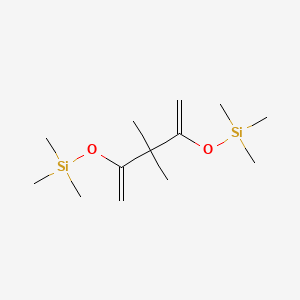
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
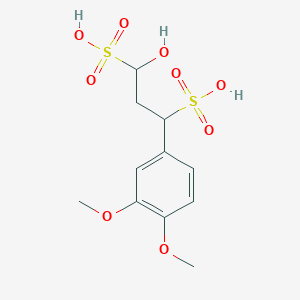
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
